4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline
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Overview
Description
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2,5-dimethylaniline to form 2,5-dimethyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with N,N,3,5-tetramethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or zinc in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.
Biology: Employed in staining biological tissues and cells to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of colored products, such as textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s vibrant color also makes it useful as a visual marker in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-nitrophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,4-dimethylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,5-dimethylphenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is unique due to the presence of both nitro and multiple methyl groups on the aromatic rings. This structural feature enhances its stability and reactivity, making it particularly useful in applications requiring robust and reliable performance. The combination of these substituents also imparts distinct electronic properties, influencing its behavior in chemical reactions and interactions with biological molecules.
Properties
CAS No. |
200130-75-2 |
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Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline |
InChI |
InChI=1S/C18H22N4O2/c1-11-10-17(22(23)24)12(2)9-16(11)19-20-18-13(3)7-15(21(5)6)8-14(18)4/h7-10H,1-6H3 |
InChI Key |
DZGSVTUGEKXDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C(C(=C2)C)[N+](=O)[O-])C)C)N(C)C |
Origin of Product |
United States |
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